![molecular formula C27H26N4O3 B2950596 1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one CAS No. 941939-37-3](/img/structure/B2950596.png)
1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one
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Overview
Description
This compound is a type of arylpiperazine . Arylpiperazines are a class of chemical compounds containing a phenyl group attached to a piperazine ring. The compound you mentioned is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .
Synthesis Analysis
The synthesis of similar compounds involves the preparation of new bicyclohydantoin-arylpiperazines and evaluation for affinity at 5-HT1A, alpha 1, and D2 receptors . The length of the alkyl chain between the arylpiperazine and the hydantoin moiety is of great importance for 5-HT1A/alpha 1 affinity and selectivity .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a phenyl group attached to a piperazine ring, which is further attached to a quinazolinone group .Chemical Reactions Analysis
The compound has shown to bind at 5-HT1A sites with nanomolar affinity (Ki = 31.7 nM) and high selectivity over alpha 1, D2, and 5-HT2A receptors (Ki > 1000, > 10 000, and > 1000 nM, respectively) .Scientific Research Applications
Neurological Conditions Treatment
This compound has been identified as a significant target for the treatment of various neurological conditions due to its interaction with alpha1-adrenergic receptors .
Pharmacological Evaluation
There has been synthesis and pharmacological evaluation of novel derivatives related to this compound, indicating its potential in drug development .
Antibacterial Activity
Novel derivatives of this compound have been synthesized and characterized for their antibacterial activity, showcasing its use in combating bacterial infections .
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .
Mode of Action
The compound interacts with the alpha1-adrenergic receptors, showing affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the alpha1-adrenergic receptors. Activation or blockade of these receptors can influence the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions. The compound’s interaction with the alpha1-adrenergic receptors can lead to changes in the biochemical pathways associated with these receptors, potentially influencing the treatment of the aforementioned disorders .
properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-phenylquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-34-24-14-8-7-13-23(24)29-15-17-30(18-16-29)25(32)19-31-22-12-6-5-11-21(22)26(28-27(31)33)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNXSUGBSCGKAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-4-phenylquinazolin-2(1H)-one |
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